Molecular Weight Advantage in Binding
The target compound possesses a molecular weight of 224.28 g·mol⁻¹, which is 38.0 g·mol⁻¹ higher than that of thiazolo[5,4-g]isoquinoline (186.23 g·mol⁻¹). This increase reflects the addition of a fused benzene ring (C₄H₂), contributing three additional heavy atoms and an extended π-surface . The larger scaffold provides additional van der Waals contacts in protein binding pockets and a larger surface area for π–π stacking, which can enhance target affinity in enzyme inhibition assays.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 224.28 (C₁₃H₈N₂S) |
| Comparator Or Baseline | 186.23 (thiazolo[5,4-g]isoquinoline, C₁₀H₆N₂S) |
| Quantified Difference | +38.05 g·mol⁻¹ (+20.4%) |
| Conditions | Calculated from molecular formula; consistent across supplier certificates of analysis |
Why This Matters
The higher molecular weight and additional aromatic ring increase the potential for hydrophobic and π-stacking interactions, making the compound more suitable for hit-to-lead optimization in medicinal chemistry programs that target shallow or lipophilic binding pockets.
